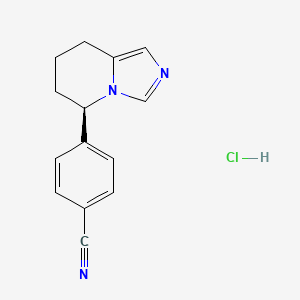

Dexfadrostat hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

131863-75-7 |

|---|---|

Fórmula molecular |

C14H14ClN3 |

Peso molecular |

259.73 g/mol |

Nombre IUPAC |

4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile;hydrochloride |

InChI |

InChI=1S/C14H13N3.ClH/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14;/h4-7,9-10,14H,1-3H2;1H/t14-;/m1./s1 |

Clave InChI |

UKCVAQGKEOJTSR-PFEQFJNWSA-N |

SMILES isomérico |

C1C[C@@H](N2C=NC=C2C1)C3=CC=C(C=C3)C#N.Cl |

SMILES canónico |

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N.Cl |

Origen del producto |

United States |

Synthetic Strategies and Analog Development

Enantioselective Synthesis Approaches for (R)-Fadrozole (Dexfadrostat)

The industrial production of a single enantiomer drug like Dexfadrostat can be approached through two primary strategies: direct asymmetric synthesis from achiral precursors or the synthesis of a racemic mixture followed by chiral resolution. For Fadrozole (B1662666), chiral resolution has been the most prominently described method.

Chiral Resolution via Diastereomeric Salt Formation This classical and robust technique is a cornerstone for separating enantiomers on a large scale. pharmtech.comwikipedia.org The process involves reacting the racemic Fadrozole base, which is an amine, with a single enantiomer of a chiral acid. This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation. libretexts.org

The general steps are as follows:

Salt Formation: The racemic Fadrozole is dissolved in a suitable solvent and treated with an enantiomerically pure chiral resolving agent, such as a derivative of tartaric acid or camphorsulfonic acid. wikipedia.org This results in the formation of two diastereomeric salts: [(R)-Fadrozole:(+)-Acid] and [(S)-Fadrozole:(+)-Acid].

Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration. The less soluble salt is isolated by filtration.

Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the free base of the desired single enantiomer, (R)-Fadrozole. The resolving agent can often be recovered and recycled.

This method's success is contingent on identifying a suitable chiral acid and solvent system that provides good discrimination in solubility between the two diastereomeric salts. researchgate.net

Chiral Chromatography Another effective method for separating enantiomers is chiral column chromatography. wikipedia.org In this technique, the racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and elute separately. While highly effective for achieving excellent enantiomeric purity, this method is often more expensive and less scalable than diastereomeric salt crystallization for large-scale industrial production.

Synthesis of Dexfadrostat Hydrochloride and Key Intermediates

The synthesis of Dexfadrostat hydrochloride begins with the construction of the racemic Fadrozole base, followed by chiral resolution and salt formation.

Synthesis of Racemic Fadrozole A documented synthesis of racemic Fadrozole involves a multi-step process to construct the core 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (B2943657) structure.

Step 1: Preparation of a Key Imidazole (B134444) Intermediate: The synthesis often starts with a protected imidazole derivative, such as 1-(dimethylcarbamoyl)-4-[3-(trimethylsilyloxy)propyl]imidazole. This intermediate is prepared from 4-(3-hydroxypropyl)-1H-imidazole.

Step 2: Alkylation: The protected imidazole intermediate is then condensed with 4-cyanobenzyl bromide. This step attaches the 4-cyanophenyl group to the imidazole ring, yielding a precursor like 4-[5-(3-hydroxypropyl)imidazol-1-ylmethyl]benzonitrile after deprotection.

Step 3: Chlorination: The terminal hydroxyl group of the propyl side chain is converted to a chloride using a chlorinating agent like thionyl chloride (SOCl₂). This creates the reactive intermediate necessary for the final cyclization step.

Step 4: Intramolecular Cyclization: The resulting chloropropyl derivative undergoes an intramolecular cyclization reaction, typically promoted by a strong base such as potassium tert-butoxide. This reaction forms the fused six-membered ring, completing the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core and yielding racemic Fadrozole.

Final Steps to Dexfadrostat Hydrochloride

Chiral Resolution: The racemic Fadrozole base produced from the synthesis is subjected to chiral resolution, as described in section 2.1, to isolate the desired (R)-enantiomer.

Hydrochloride Salt Formation: The purified (R)-Fadrozole base is then dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and treated with a solution of hydrochloric acid (HCl). The Dexfadrostat hydrochloride salt precipitates from the solution and is isolated by filtration, washed, and dried to yield the final active pharmaceutical ingredient.

| Key Intermediate | Structure | Role in Synthesis |

| 4-(3-hydroxypropyl)-1H-imidazole |  | Starting material providing the imidazole ring and the propyl side chain. |

| 4-Cyanobenzyl bromide |  | Introduces the 4-cyanophenyl moiety. |

| 4-[5-(3-chloropropyl)imidazol-1-ylmethyl]benzonitrile |  | The immediate precursor to cyclization. |

| (±)-Fadrozole (Racemic Base) |  | The direct product of cyclization, which undergoes chiral resolution. |

Note: Placeholder images are used for illustrative purposes.

Design and Synthesis of Novel Dexfadrostat Analogs for Preclinical Investigation

While Fadrozole was initially developed as an aromatase inhibitor, the discovery that its enantiomers have distinct targets opened new avenues for drug design. Dexfadrostat ((R)-Fadrozole) is a potent inhibitor of aldosterone (B195564) synthase (CYP11B2), making it a valuable lead compound for developing new therapies for conditions like primary aldosteronism and hypertension. nih.govnih.gov

The primary challenge in designing Dexfadrostat analogs is achieving high selectivity for CYP11B2 over the closely related enzyme 11β-hydroxylase (CYP11B1), which is essential for cortisol synthesis. cfrjournal.com These two enzymes share approximately 93-95% sequence homology, making selective inhibition difficult. nih.govcfrjournal.com Inhibition of CYP11B1 can lead to adrenal insufficiency, a serious side effect.

Design Strategies for Selective Analogs: The design of novel analogs focuses on modifying the Fadrozole scaffold to exploit the subtle structural differences in the active sites of CYP11B2 and CYP11B1. researchgate.net Structure-activity relationship (SAR) studies guide these modifications. Potential synthetic modifications could include:

Modification of the Phenyl Ring: Introducing different substituents on the 4-cyanophenyl ring to probe interactions within the enzyme's active site and potentially enhance binding to CYP11B2-specific residues.

Alterations to the Heterocyclic Core: Synthesizing analogs with changes to the tetrahydroimidazopyridine ring system to alter the molecule's orientation and interaction with the heme iron and surrounding amino acids.

Bioisosteric Replacement: Replacing the nitrile group with other electron-withdrawing groups to modulate potency and pharmacokinetic properties.

The synthesis of these new analogs would follow similar chemical pathways as the parent compound, with the modifications introduced either in the starting materials or through functionalization of a common intermediate. Each new analog would then be subjected to preclinical investigation, including in vitro enzyme inhibition assays to determine its potency (IC₅₀) and selectivity against CYP11B2, CYP11B1, and aromatase.

Stereochemical Considerations in Synthetic Route Development

The development of Dexfadrostat is a clear example of the critical importance of stereochemistry in modern pharmacology. The two enantiomers of Fadrozole possess distinct and separate pharmacological activities, a phenomenon known as stereoselectivity.

| Enantiomer | Configuration | Primary Target | Pharmacological Effect |

| Dexfadrostat | (R)-Fadrozole | Aldosterone Synthase (CYP11B2) | Inhibition of aldosterone production nih.govnih.gov |

| Levofadrozole | (S)-Fadrozole | Aromatase (CYP19A1) | Inhibition of estrogen synthesis |

This stark difference in activity dictates that any synthetic route for Dexfadrostat must ensure the highest possible enantiomeric purity. The presence of the (S)-enantiomer as an impurity would introduce unwanted aromatase inhibition, leading to anti-estrogenic side effects and potentially complicating the therapeutic profile.

Therefore, the entire synthetic and purification process must be rigorously controlled and validated. Key stereochemical considerations include:

High-Efficiency Resolution: If a racemic synthesis is used, the chiral resolution step must be highly efficient and reproducible to isolate the (R)-enantiomer with a very high degree of enantiomeric excess (typically >99.5%).

Stereochemical Stability: The chiral center in Fadrozole must be stable under all reaction and storage conditions. The process must avoid any conditions (e.g., harsh pH or high temperatures) that could lead to racemization, which would compromise the purity of the final product.

Analytical Control: Validated, stereo-specific analytical methods (e.g., chiral HPLC) are required at multiple stages of the process. These methods are used to confirm the enantiomeric purity of the isolated (R)-Fadrozole base and the final Dexfadrostat hydrochloride API.

Ultimately, the goal of the synthetic route is not merely to produce the chemical structure, but to produce the correct three-dimensional isomer in a pure and consistent manner, thereby delivering a safe and effective therapeutic agent that targets aldosterone synthase without significant off-target activity. nih.gov

Molecular Pharmacology and Target Engagement

Mechanism of Aldosterone (B195564) Synthase (CYP11B2) Inhibition

Dexfadrostat exerts its inhibitory effect on aldosterone synthase through a direct and highly specific interaction with the enzyme's active site. This mechanism is crucial for its function in reducing aldosterone production.

The primary mechanism of action for dexfadrostat is the direct inhibition of the CYP11B2 enzyme. As a non-steroidal inhibitor, its molecular structure allows it to interact with the core functional component of this cytochrome P450 enzyme. Structural and molecular modeling studies have shown that dexfadrostat precisely coordinates with the iron atom of the catalytic heme moiety within the CYP11B2 enzyme. nih.govpmu.ac.at This coordination is critical for the catalytic activity of the enzyme, and by binding to the heme group, dexfadrostat effectively blocks the enzyme's ability to perform its function. This interaction results in the formation of a tight and stable complex, leading to potent inhibition of the enzyme's activity. nih.govpmu.ac.at

The interaction between dexfadrostat and the heme group occurs deep within the substrate-binding pocket of the CYP11B2 enzyme. nih.govpmu.ac.at The specific stereochemistry of dexfadrostat (the 5R-enantiomer) is ideally suited for the topology of this pocket, allowing it to orient itself correctly for a stable coordination with the heme iron. nih.govguidetopharmacology.org In contrast, its counterpart, the 5S-enantiomer, does not achieve this precise coordination within the CYP11B2 active site. nih.govpmu.ac.at This specific and stable binding within the active site is what underpins its potent inhibitory effect on aldosterone synthesis.

Selectivity Profile Against Related Cytochrome P450 Enzymes

A key characteristic of a successful enzyme inhibitor in a therapeutic context is its selectivity for the target enzyme over other, structurally similar enzymes. This is particularly challenging for inhibitors of CYP11B2 due to its high degree of homology with other steroidogenic enzymes.

Dexfadrostat demonstrates a high degree of selectivity for aldosterone synthase (CYP11B2) over the closely related enzyme, steroid 11β-hydroxylase (CYP11B1). nih.gov These two enzymes share approximately 93% of their amino acid sequence, making the development of selective inhibitors a significant challenge. researchgate.net

Despite this homology, molecular docking studies have revealed that dexfadrostat does not form a plausible coordination geometry within the active site of CYP11B1. nih.govpmu.ac.at This structural incompatibility prevents it from effectively inhibiting CYP11B1 at therapeutic concentrations. The inhibitory preference of dexfadrostat for CYP11B2 was further confirmed in vitro using an adrenal cortex-derived cell line. nih.gov While dexfadrostat is highly selective, some partial inhibition of CYP11B1, leading to a reduction in cortisol production, has been observed at higher doses (≥16 mg/day) in clinical studies. researchgate.net

Dexfadrostat originated from the racemic aromatase inhibitor fadrozole (B1662666) (also known as CGS16949A). nih.gov Aromatase (CYP19A1) is the enzyme responsible for converting androgens to estrogens. However, the two enantiomers of fadrozole possess markedly different inhibitory profiles. The potent inhibition of aromatase is almost exclusively attributed to the levorotatory (S)-enantiomer. guidetopharmacology.org

Dexfadrostat, being the dextro-rotatory (R)-enantiomer, exhibits minimal off-target effects on CYP19A1. nih.govpmu.ac.at This high degree of stereoselectivity is crucial for its clinical profile. The purification process for dexfadrostat phosphate (B84403) yields a product with an enantiomeric excess of 99.9%, which virtually eliminates the aromatase-inhibiting activity associated with the S-enantiomer. researchgate.net Clinical studies have corroborated this selectivity, showing no significant changes in testosterone (B1683101) or estradiol (B170435) levels in subjects treated with dexfadrostat, which would be expected if aromatase were being inhibited. nih.gov

Inhibition Kinetics and Potency in Enzymatic Assays

While specific IC50 or Ki values from direct enzymatic assays on purified dexfadrostat are not widely published, its potent and selective inhibition of CYP11B2 has been firmly established through in vitro and clinical studies. The potency of the parent racemic mixture, fadrozole, against aromatase has been quantified, highlighting the differential activity of the enantiomers.

Clinical trials have demonstrated a potent, dose-dependent suppression of aldosterone production following administration of dexfadrostat phosphate. nih.govunito.it This provides strong in vivo evidence of its high potency against CYP11B2. The compound effectively reduces both plasma and urinary aldosterone levels, confirming robust target engagement. nih.govnih.gov

The table below summarizes the selectivity profile based on available data, emphasizing the functional differences between the fadrozole enantiomers.

| Compound | Target Enzyme | Potency / Activity | Notes |

|---|---|---|---|

| Dexfadrostat (5R-Fadrozole) | Aldosterone Synthase (CYP11B2) | High | Demonstrates potent, dose-dependent inhibition in clinical settings. nih.gov |

| Dexfadrostat (5R-Fadrozole) | Steroid 11β-Hydroxylase (CYP11B1) | Very Low | Highly selective for CYP11B2 over CYP11B1. nih.gov Off-target inhibition is observed only at higher doses. researchgate.net |

| Dexfadrostat (5R-Fadrozole) | Aromatase (CYP19A1) | Very Low / Negligible | Minimal off-target activity; clinical studies show no effect on sex hormones. nih.gov |

| 5S-Fadrozole | Aldosterone Synthase (CYP11B2) | Low | Does not coordinate effectively with the CYP11B2 heme moiety. nih.govpmu.ac.at |

| 5S-Fadrozole | Aromatase (CYP19A1) | High | This enantiomer is primarily responsible for the aromatase inhibition of the racemic mixture. guidetopharmacology.org |

Aldosterone Synthase IC50 Values

Dexfadrostat demonstrates potent inhibition of human aldosterone synthase (CYP11B2). In vitro studies have determined its half-maximal inhibitory concentration (IC50) to be approximately 4.2 nM. medchemexpress.com This high potency is coupled with significant selectivity; dexfadrostat is over 100 times more selective for aldosterone synthase than for 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step in cortisol synthesis. medchemexpress.com This selectivity is a critical attribute, minimizing the potential for interference with the hypothalamic-pituitary-adrenal axis and cortisol production.

| Enzyme | IC50 Value |

| Aldosterone Synthase (CYP11B2) | ~4.2 nM |

| 11β-hydroxylase (CYP11B1) | >420 nM |

Table 1: Inhibitory Potency of Dexfadrostat This table may not be fully compatible with all screen readers.

Aromatase IC50 Values

Dexfadrostat is the dextro-rotatory stereoisomer of the racemic compound fadrozole (also known as CGS-16949A), which is a known potent inhibitor of aromatase (CYP19A1). Fadrozole has a reported IC50 value for aromatase in the low nanomolar range, approximately 4.5 nM. However, studies focusing specifically on dexfadrostat phosphate have indicated a lack of significant off-target effects on aromatase in clinical settings. No clinically relevant changes in testosterone or estradiol levels were observed, suggesting that at therapeutic concentrations, dexfadrostat does not exert a significant inhibitory effect on aromatase. mdpi.com

Modulation of Downstream Biochemical Pathways in Preclinical Models

The potent and selective inhibition of aldosterone synthase by dexfadrostat leads to significant and predictable alterations in the renin-angiotensin-aldosterone system (RAAS) and related steroidogenic pathways.

Impact on Aldosterone Biosynthesis

Consistent with its mechanism of action, dexfadrostat effectively suppresses the production of aldosterone. ebi.ac.uk This has been demonstrated in both in vitro and in vivo models. medchemexpress.com In clinical studies with healthy volunteers, administration of dexfadrostat phosphate resulted in a dose-dependent reduction in both plasma and urinary aldosterone levels. mdpi.comtargetmol.com This direct inhibition of aldosterone synthesis is the primary pharmacological effect of the compound.

Effects on Renin-Angiotensin-Aldosterone System (RAAS) Components

The reduction in aldosterone levels caused by dexfadrostat triggers a compensatory response within the RAAS. Preclinical and clinical studies have consistently shown that treatment with dexfadrostat leads to an increase in plasma renin activity. ebi.ac.uk Consequently, the aldosterone-to-renin ratio (ARR), a key biomarker of aldosterone activity, is potently suppressed. bohrium.comnih.gov This shift in the ARR is a direct consequence of the targeted inhibition of aldosterone synthase.

Influence on Precursor Steroid Levels

The blockade of aldosterone synthase by dexfadrostat results in an accumulation of the steroid precursors that precede the enzymatic step. Specifically, an increase in the plasma concentrations of deoxycorticosterone and corticosterone (B1669441) has been observed following the administration of dexfadrostat phosphate. mdpi.comebi.ac.uk This accumulation is a direct biochemical consequence of inhibiting the conversion of these precursors into aldosterone and is a characteristic feature of aldosterone synthase inhibition. medchemexpress.comtargetmol.com

Structure Activity Relationship Sar and Structural Biology

Identification of Key Pharmacophoric Features for CYP11B2 Inhibition

Dexfadrostat's ability to inhibit CYP11B2 is attributed to several key pharmacophoric features. A critical aspect of its mechanism is the precise coordination with the catalytic heme moiety located within the substrate-binding pocket of CYP11B2. nih.gov This interaction is crucial for the stable and tight binding of the inhibitor to the enzyme. nih.gov

The serendipitous discovery that the dextro-rotatory stereoisomer of the racemic aromatase (CYP19A1) inhibitor CGS16949A was a potent inhibitor of CYP11B2 led to the development of dexfadrostat. nih.govpmu.ac.at This highlighted the importance of the specific stereochemistry of the molecule in its interaction with CYP11B2.

Comparative Analysis of (R)- and (S)-Enantiomers on Target Binding and Activity

A comparative analysis of the enantiomers of fadrozole (B1662666), the racemic mixture from which dexfadrostat is derived, reveals a striking difference in their activity. Dexfadrostat, which is the (R)-enantiomer, demonstrates a high affinity for CYP11B2. nih.gov In contrast, its counterpart, the (S)-enantiomer (levofadrozole), does not exhibit the same precise coordination with the catalytic heme moiety of CYP11B2. nih.gov

Interestingly, while the (R)-enantiomer (dexfadrostat) selectively binds to CYP11B2, the (S)-enantiomer shows a preference for binding to CYP11B1, a closely related enzyme responsible for cortisol synthesis. researchgate.netresearchgate.net This enantioselective preference underscores the subtle but critical differences in the active sites of these two highly homologous enzymes. researchgate.netresearchgate.net

Table 1: Enantiomeric Specificity of Fadrozole

| Enantiomer | Target Enzyme | Binding Characteristics |

|---|---|---|

| (R)-Fadrozole (Dexfadrostat) | CYP11B2 | Precise coordination with the catalytic heme moiety, forming a tight and stable complex. nih.gov |

| (S)-Fadrozole (Levofadrozole) | CYP11B1 | Binds preferentially to CYP11B1. researchgate.netresearchgate.net |

Structure-Guided Design Principles for Aldosterone (B195564) Synthase Inhibitors

The design of selective aldosterone synthase inhibitors like dexfadrostat is guided by the structural differences between CYP11B2 and the highly homologous CYP11B1 (93% sequence identity). researchgate.net The goal is to develop compounds that specifically target CYP11B2, thereby avoiding the off-target inhibition of CYP11B1, which can lead to undesirable effects on cortisol production. researchgate.netresearchgate.net

The structural basis for dexfadrostat's selectivity lies in the unique architecture of the CYP11B2 active site. While many active site residues are conserved between CYP11B1 and CYP11B2, key differences in other regions, such as the I-helix and loops around the H-helix, influence substrate and inhibitor binding. nih.gov For dexfadrostat, neither rigid nor flexible docking simulations resulted in a plausible coordination geometry within the active sites of CYP11B1 or CYP19A1, further confirming its selectivity for CYP11B2. nih.gov

X-ray Crystallography of Dexfadrostat-Enzyme Complexes

While a specific crystal structure of dexfadrostat in complex with CYP11B2 has not been detailed in the researched literature, extensive structural analysis has been performed through molecular modeling and X-ray crystallography of closely related complexes. nih.gov The crystal structure of human aldosterone synthase in complex with its substrate, deoxycorticosterone, and the racemic inhibitor fadrozole have been determined. researchgate.netnih.govrcsb.org

These studies reveal a hydrophobic active site cavity with distinct features for corticosteroid recognition. researchgate.netnih.gov In the crystal structure of CYP11B2 with fadrozole, it is the (R)-enantiomer (dexfadrostat) that is observed to bind. researchgate.netnih.gov The imidazopyridine moiety of the inhibitor coordinates with the heme iron, while the benzonitrile (B105546) group projects along the central I-helix. researchgate.net This structural understanding is pivotal for the rational design of next-generation, even more specific antihypertensive agents. nih.gov

Table 2: Compounds Mentioned | Compound Name | | | :--- | | Dexfadrostat hydrochloride | | Aldosterone | | Corticosterone (B1669441) | | Deoxycorticosterone | | Fadrozole | | Levofadrozole | | CGS16949A | | CGS20287 | | CGS20286 | | Osilodrostat (B612234) |

Preclinical Pharmacological Investigations in Disease Models

In vitro Studies in Cellular Models

Inhibition of Angiotensin II-Stimulated Aldosterone (B195564) Production in Adrenocortical Cell Lines (e.g., NCI-H295R cells)

Dexfadrostat has been evaluated for its ability to inhibit the production of aldosterone in human adrenocortical cell lines, which serve as a standard model for steroidogenesis. The NCI-H295R cell line, in particular, expresses the key enzymes required for cortisol and aldosterone synthesis, making it an ideal system for assessing the potency and selectivity of aldosterone synthase inhibitors.

In vitro studies confirmed the inhibitory preference and potency of dexfadrostat in adrenal cortex-derived cell lines. nih.govpmu.ac.at Research utilizing the NCI-H295R cell line has demonstrated that dexfadrostat effectively inhibits CYP11B2, the enzyme responsible for the final steps of aldosterone biosynthesis. guidetopharmacology.org This inhibition leads to a direct reduction in the synthesis and secretion of aldosterone by these cells, even when stimulated by potent secretagogues like angiotensin II. The high potency of dexfadrostat against CYP11B2 in this cellular context underscores its targeted mechanism of action at the source of aldosterone production.

Aromatase Inhibition in Human Placental Microsomes and Cell Lines

The development of dexfadrostat is linked to the racemic non-steroidal aromatase inhibitor fadrozole (B1662666) (also known as CGS-16949A). nih.gov Fadrozole itself was found to be a potent inhibitor of both aromatase (CYP19A1) and aldosterone synthase (CYP11B2). researchgate.net However, subsequent research focused on isolating the enantiomer with greater selectivity for aldosterone synthase.

Dexfadrostat is the dextro-rotatory stereoisomer of fadrozole, which was purposefully selected and developed due to its potent and preferential inhibition of CYP11B2 over CYP19A1. nih.gov While some vendor databases report aromatase inhibitory activity with IC50 values in the nanomolar range for fadrozole enantiomers, peer-reviewed structural and clinical studies emphasize dexfadrostat's functional selectivity. medchemexpress.combioscience.co.uk Molecular docking studies have shown that dexfadrostat fits precisely within the substrate-binding pocket of CYP11B2, forming a stable complex, whereas a plausible coordination geometry in CYP19A1 could not be established. nih.gov This structural selectivity is consistent with clinical findings where treatment with dexfadrostat did not result in changes to testosterone (B1683101) and estradiol (B170435) levels, indicating a lack of significant off-target aromatase inhibition in vivo. nih.gov

Antiproliferative Effects in Estrogen-Dependent Cell Lines

The investigation of antiproliferative effects in estrogen-dependent cell lines, such as the MCF-7 breast cancer cell line, is a standard assessment for compounds that inhibit aromatase. By blocking estrogen production, aromatase inhibitors can suppress the growth of hormone-receptor-positive cancers.

Given that the development of dexfadrostat was specifically directed towards high selectivity for aldosterone synthase and away from aromatase inhibition, studies on its direct antiproliferative effects in estrogen-dependent cell lines are not prominently featured in the scientific literature. The compound's primary therapeutic rationale is centered on reducing excess aldosterone and its downstream cardiovascular consequences, rather than on exerting anti-estrogenic, antiproliferative effects.

In vivo Studies in Animal Models

Effects on Aldosterone Regulation and Electrolyte Balance in Rodent Models

The in vivo efficacy of dexfadrostat (investigated under its former designation, FAD286) has been confirmed in rodent models of hypertension. In a key study using double transgenic rats (dTGR) that overexpress human renin and angiotensinogen, treatment with dexfadrostat resulted in a significant reduction of both circulating and cardiac aldosterone levels. ahajournals.org This demonstrates the compound's ability to effectively suppress aldosterone synthesis in a living organism characterized by an overactive renin-angiotensin-aldosterone system.

Aldosterone's primary physiological role is the regulation of electrolyte and water balance by promoting sodium reabsorption and potassium excretion in the kidney. Therefore, the substantial reduction of aldosterone observed in these rodent models is fundamentally linked to subsequent effects on electrolyte handling, including an expected increase in sodium excretion (natriuresis) and a decrease in potassium excretion.

Impact on Cardiovascular and Renal Organ Damage in Models of Hypertension and Heart Failure

The pathological effects of elevated aldosterone levels extend beyond electrolyte imbalance to include direct contributions to organ damage in the cardiovascular and renal systems. Preclinical studies have used relevant animal models to determine if inhibiting aldosterone synthesis with dexfadrostat can mitigate this damage.

In the double transgenic rat (dTGR) model, which develops severe hypertension, cardiac and renal damage, and high mortality, treatment with dexfadrostat (FAD286) conferred significant organ protection. ahajournals.org The compound markedly ameliorated key markers of end-organ damage, including cardiac hypertrophy, albuminuria (a sign of kidney damage), and the infiltration of inflammatory cells in both the heart and kidneys. ahajournals.org Furthermore, dexfadrostat reduced the deposition of extracellular matrix proteins, such as fibronectin, which is a hallmark of pathological tissue fibrosis. ahajournals.org Another report confirms that dexfadrostat can reverse cardiac fibrosis in spontaneously hypertensive heart failure rats. medchemexpress.com These protective effects were observed to be independent of changes in blood pressure, suggesting a direct role for aldosterone in the tissue remodeling process. ahajournals.org

| Parameter | Observation | Reference |

|---|---|---|

| Cardiac Hypertrophy | Significantly ameliorated | ahajournals.org |

| Albuminuria | Significantly ameliorated | ahajournals.org |

| Cardiac & Renal Cell Infiltration | Reduced | ahajournals.org |

| Cardiac & Renal Matrix Deposition (Fibrosis) | Reduced | ahajournals.org |

| Mortality | Reduced from 40% to 10% at 7 weeks | ahajournals.org |

Influence on Retinal Neovascularization in Animal Models

Dexfadrostat (also referred to as FAD286) has been investigated for its effects on retinal neovascularization in a rat model of oxygen-induced retinopathy (OIR), which mimics features of retinopathies such as retinopathy of prematurity and diabetic retinopathy. nih.govresearchgate.net In this model, treatment with Dexfadrostat demonstrated a significant reduction in the pathological growth of new blood vessels in the retina.

Research findings indicate that Dexfadrostat administration in neonatal Sprague-Dawley rats with OIR led to a substantial decrease in neovascularization. nih.govresearchgate.net Specifically, Dexfadrostat reduced neovascularization by 89% and neovascular tufts by 67%. nih.govresearchgate.net This therapeutic effect was comparable to that of the angiotensin receptor blocker, valsartan. nih.gov

The mechanism behind this anti-angiogenic effect involves the normalization of vascular endothelial growth factor (VEGF) levels, a key signaling protein that stimulates the formation of new blood vessels. nih.gov In the OIR model, Dexfadrostat treatment counteracted the increase in both VEGF mRNA (a 1.74-fold increase in the model) and protein (a 4.74-fold increase in the model). nih.gov

Furthermore, the study identified the presence of aldosterone synthase, the target of Dexfadrostat, in retinal cells implicated in neovascularization, including microglia, ganglion cells, and glial cells. nih.gov Dexfadrostat treatment was found to reduce the increased density of microglia, which are involved in inflammation and neovascularization in the retina. nih.gov It also decreased the mRNA levels of pro-inflammatory molecules such as tumor necrosis factor-α, intercellular adhesion molecule 1, vascular cell adhesion molecule 1, and monocyte chemoattractant molecule 1. nih.gov These findings suggest that the inhibition of aldosterone synthesis by Dexfadrostat may be a promising therapeutic strategy for treating retinal neovascularization. nih.gov

Table 1: Effect of Dexfadrostat (FAD286) on Retinal Neovascularization in Oxygen-Induced Retinopathy (OIR) Rat Model

| Parameter | OIR Control Group | Dexfadrostat (FAD286) Treated Group | Percentage Reduction |

| Neovascularization | Increased | Reduced by 89% | 89% |

| Neovascular Tufts | Increased | Reduced by 67% | 67% |

| VEGF mRNA | 1.74-fold increase | Normalized | - |

| VEGF Protein | 4.74-fold increase | Normalized | - |

| Microglial Density | Increased | Reduced | - |

Prevention of Spontaneous Tumors in Rodent Models (related to aromatase inhibition)

Studies on the prevention of spontaneous tumors in rodent models have been conducted with fadrozole hydrochloride, which is a racemic mixture containing both the (R)-enantiomer (Dexfadrostat) and the (S)-enantiomer. nih.govnih.govmedchemexpress.comnih.gov As a non-steroidal aromatase inhibitor, fadrozole hydrochloride competitively blocks the conversion of androgens to estrogens. nih.govnih.gov This mechanism is crucial in estrogen-dependent tumors.

In long-term studies with female Sprague-Dawley rats, which are known to develop spontaneous mammary tumors that are estrogen-dependent, fadrozole hydrochloride demonstrated a significant preventative effect. nih.govnih.govcancer-research-network.com The administration of fadrozole hydrochloride was shown to prevent the development of both benign and malignant spontaneous mammary neoplasms. nih.govnih.govcancer-research-network.com

Beyond mammary tumors, fadrozole hydrochloride also showed efficacy in reducing the incidence of other spontaneous tumors in these animal models. nih.govnih.gov It was observed to slow the spontaneous development of pituitary pars distalis adenomas in female rats. nih.govnih.gov Additionally, a reduction in the incidence of spontaneous hepatocellular tumors was noted in both male and female rats treated with fadrozole hydrochloride. nih.govnih.gov

These findings highlight the potential of aromatase inhibition as a strategy for preventing the development of hormone-dependent tumors. While this research was conducted with the racemic mixture fadrozole hydrochloride, it provides foundational preclinical evidence for the anti-tumorigenic effects related to the inhibition of estrogen synthesis. nih.govnih.gov

Table 2: Effect of Fadrozole Hydrochloride on Spontaneous Tumor Incidence in Rodent Models

| Tumor Type | Animal Model | Treatment Group | Outcome |

| Mammary Neoplasms (benign and malignant) | Female Sprague-Dawley Rats | Fadrozole Hydrochloride | Prevention of development |

| Pituitary Pars Distalis Adenomas | Female Rats | Fadrozole Hydrochloride | Slowed spontaneous development |

| Hepatocellular Tumors | Male and Female Rats | Fadrozole Hydrochloride | Reduced incidence |

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations have been pivotal in visualizing and understanding the binding of dexfadrostat to its target enzyme, aldosterone (B195564) synthase (CYP11B2). Research has shown that dexfadrostat forms a tight and stable complex within the substrate-binding pocket of CYP11B2. nih.gov A key interaction involves the precise coordination of dexfadrostat with the catalytic heme moiety of the enzyme. nih.gov

This strong interaction is crucial for its inhibitory activity. In contrast, attempts to dock dexfadrostat into the active site of the closely related enzyme, steroid 11β-hydroxylase (CYP11B1), using both rigid and flexible docking protocols, did not yield a plausible binding orientation. nih.gov This computational finding underscores the high selectivity of dexfadrostat for CYP11B2 over CYP11B1, a critical attribute for minimizing off-target effects. nih.gov The structural features of dexfadrostat are ideally suited for binding to and inhibiting the catalytic activity of CYP11B2. nih.gov

Table 1: Summary of Molecular Docking Findings for Dexfadrostat

| Target Enzyme | Binding Outcome | Key Interaction | Implication |

| Aldosterone Synthase (CYP11B2) | Tight and stable complex formation | Precise coordination with the catalytic heme moiety | Potent and selective inhibition |

| Steroid 11β-hydroxylase (CYP11B1) | No plausible coordination geometry | - | High selectivity for CYP11B2 |

Molecular Dynamics Simulations of Dexfadrostat-Enzyme Complexes

Currently, there is a lack of publicly available research specifically detailing molecular dynamics (MD) simulations of dexfadrostat-enzyme complexes. MD simulations would provide valuable insights into the dynamic behavior and stability of the dexfadrostat-CYP11B2 complex over time, complementing the static picture provided by molecular docking. Such studies could further elucidate the conformational changes in both the ligand and the enzyme upon binding and the role of solvent molecules in the interaction.

In silico Prediction of Binding Affinities and Selectivity Profiles

While the high selectivity of dexfadrostat for CYP11B2 has been demonstrated through molecular docking and in vitro assays, specific in silico predictions of binding affinities (e.g., calculation of binding free energies) for dexfadrostat and its selectivity profile against a broader range of enzymes have not been detailed in the available literature. These computational predictions would offer a quantitative measure of its binding strength and selectivity, further aiding in the understanding of its pharmacological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Design

There are no specific Quantitative Structure-Activity Relationship (QSAR) models for dexfadrostat and its analogs publicly available at this time. QSAR studies on the broader class of aldosterone synthase inhibitors have been conducted to understand the relationship between their chemical structures and biological activities. The development of a specific QSAR model for dexfadrostat analogs could be a valuable tool for designing new derivatives with potentially improved potency, selectivity, or pharmacokinetic properties.

Analytical Methodologies for Research

Development and Validation of Methods for Quantitative Analysis of Dexfadrostat Hydrochloride in Preclinical Biological Matrices

The quantitative analysis of Dexfadrostat hydrochloride in preclinical biological matrices, such as plasma, serum, and tissue homogenates, is crucial for pharmacokinetic and toxicokinetic studies. The development and validation of sensitive and specific bioanalytical methods are imperative to accurately measure the concentration of the parent drug and its metabolites. ijarsct.co.in High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most widely adopted technique for this purpose due to its high sensitivity, selectivity, and throughput. omicsonline.org

Method development for the quantitative analysis of Dexfadrostat hydrochloride would typically involve the optimization of several key parameters to ensure reliable and reproducible results. ijprajournal.com This process begins with the selection of an appropriate internal standard (IS), which should ideally be a stable isotope-labeled version of Dexfadrostat hydrochloride, to compensate for variability during sample preparation and analysis.

Sample preparation is a critical step to remove interfering substances from the biological matrix. omicsonline.org Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of technique depends on the physicochemical properties of Dexfadrostat hydrochloride and the nature of the biological matrix.

Chromatographic conditions, including the choice of the analytical column, mobile phase composition, and gradient elution program, are optimized to achieve a good peak shape and resolution for Dexfadrostat hydrochloride and its internal standard, free from interference from endogenous matrix components. Mass spectrometric parameters, such as the selection of precursor and product ions for multiple reaction monitoring (MRM), are fine-tuned to maximize sensitivity and specificity.

Once developed, the analytical method must be rigorously validated according to international guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). omicsonline.org The validation process assesses various parameters to demonstrate the method's reliability.

Table 1: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and IS. |

| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the LLOQ). |

| Precision | The degree of agreement among a series of measurements from multiple sampling of the same homogeneous sample. | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) of ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Consistent and reproducible across different lots of matrix. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration. |

Chromatographic and Spectrometric Techniques for Compound Characterization and Purity Assessment

The characterization and purity assessment of the Dexfadrostat hydrochloride active pharmaceutical ingredient (API) and its formulated product are essential to ensure its identity, strength, and quality. A combination of chromatographic and spectrometric techniques is employed for this purpose.

High-performance liquid chromatography with ultraviolet (UV) detection (HPLC-UV) is a widely used technique for the determination of the purity of Dexfadrostat hydrochloride and for the quantification of any related impurities. biomedres.us The method development involves selecting a suitable stationary phase (e.g., a C18 column) and a mobile phase that provides optimal separation of the main compound from its potential impurities. The wavelength for UV detection is chosen based on the UV spectrum of Dexfadrostat hydrochloride to ensure maximum sensitivity.

For the structural elucidation of the compound and its impurities, mass spectrometry (MS) is an indispensable tool. biomedres.us High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the parent compound and its impurities. Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation patterns of Dexfadrostat hydrochloride, which provides valuable information about its chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for the structural characterization of Dexfadrostat hydrochloride. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the molecular structure of the compound. Other techniques such as Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) can be used to determine the solid-state properties of Dexfadrostat hydrochloride.

Table 2: Chromatographic and Spectrometric Techniques for Characterization and Purity

| Technique | Application | Information Obtained |

| HPLC-UV | Purity assessment and quantification of impurities. | Percentage purity, levels of known and unknown impurities. |

| LC-MS | Identification of impurities and degradation products. | Molecular weight of impurities. |

| HRMS | Structural elucidation and confirmation of elemental composition. | Accurate mass and elemental formula. |

| MS/MS | Structural elucidation through fragmentation analysis. | Fragmentation pattern, structural information. |

| NMR Spectroscopy | Definitive structural confirmation. | Detailed molecular structure. |

| FTIR Spectroscopy | Identification of functional groups. | Information on chemical bonds and functional groups. |

| X-ray Diffraction | Characterization of the crystalline form. | Crystalline structure, polymorphism. |

Metabolite Identification and Profiling in Preclinical in vivo and in vitro Studies

Understanding the metabolic fate of Dexfadrostat hydrochloride is a critical component of its preclinical development. Metabolite identification and profiling studies are conducted in both in vitro and in vivo systems to identify the metabolic pathways and the enzymes involved in the biotransformation of the drug. nih.govbioivt.com

In vitro studies typically involve incubating Dexfadrostat hydrochloride with liver microsomes, S9 fractions, or hepatocytes from different species (e.g., rat, dog, monkey, and human). enamine.net These systems contain the major drug-metabolizing enzymes, such as cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT). By analyzing the incubation mixtures using LC-HRMS, potential metabolites can be detected and their structures can be proposed based on their accurate mass and fragmentation patterns. researchgate.net

In vivo metabolite profiling is conducted by analyzing biological samples (e.g., plasma, urine, and feces) collected from animals dosed with Dexfadrostat hydrochloride. nih.gov This provides a more complete picture of the metabolic profile in a whole organism. The use of radiolabeled Dexfadrostat hydrochloride can facilitate the detection of all drug-related material.

The identification of metabolites involves comparing the mass spectra of the potential metabolites with that of the parent drug and considering plausible biotransformation pathways such as oxidation, hydroxylation, glucuronidation, and sulfation. chemrxiv.org The ultimate confirmation of a metabolite's structure is achieved by comparing its chromatographic and mass spectrometric properties with those of a synthesized reference standard.

Table 3: Common Biotransformation Pathways and Analytical Approaches for Metabolite Identification

| Biotransformation Pathway | Description | Analytical Approach |

| Oxidation | Addition of an oxygen atom or removal of hydrogen. | LC-MS/MS to detect mass shift of +16 Da (oxygen) or -2 Da (dehydrogenation). |

| Hydroxylation | Addition of a hydroxyl group (-OH). | LC-MS/MS to detect mass shift of +16 Da. |

| N-dealkylation | Removal of an alkyl group from a nitrogen atom. | LC-MS/MS to detect mass shift corresponding to the loss of the alkyl group. |

| Glucuronidation | Conjugation with glucuronic acid. | LC-MS/MS to detect mass shift of +176 Da. |

| Sulfation | Conjugation with a sulfo group. | LC-MS/MS to detect mass shift of +80 Da. |

By employing these advanced analytical methodologies, a comprehensive understanding of the disposition and metabolic fate of Dexfadrostat hydrochloride in preclinical species can be achieved. This information is vital for the design of further non-clinical and clinical studies.

Future Directions in Preclinical Research

Exploration of Novel Preclinical Applications and Disease Models

Preclinical research is expanding the investigation of Dexfadrostat hydrochloride into a variety of disease models beyond its primary targets of hypertension and primary aldosteronism. Elevated aldosterone (B195564) levels are implicated in the pathophysiology of a range of cardiovascular and renal diseases, making aldosterone synthase a compelling therapeutic target. Current time information in Zurich, CH.

Preclinical studies with earlier-generation aldosterone synthase inhibitors, such as FAD286, have demonstrated protective effects in animal models of heart failure and kidney disease. In rat models of congestive heart failure, FAD286 showed beneficial hemodynamic effects and improved left ventricular function and remodeling to a similar extent as the mineralocorticoid receptor antagonist spironolactone. nih.gov Furthermore, in transgenic mice overexpressing human renin and aldosterone, FAD286 reduced mortality and prevented cardiac hypertrophy and matrix deposition in both the heart and kidney. nih.gov These findings provide a strong rationale for evaluating Dexfadrostat hydrochloride in similar preclinical models of heart failure with both preserved and reduced ejection fraction to delineate its potential to prevent or reverse adverse cardiac remodeling, fibrosis, and inflammation.

The role of aldosterone in promoting renal injury is also well-established. researchandmarkets.com Animal models have shown that aldosterone can exacerbate glomerulosclerosis, leading to significant proteinuria, and contribute to renal fibrosis. researchandmarkets.com Aldosterone synthase inhibitors have shown promise in animal models of kidney disease for therapeutic intervention. Current time information in Zurich, CH. Therefore, future preclinical studies will likely focus on evaluating the efficacy of Dexfadrostat hydrochloride in models of chronic kidney disease (CKD), diabetic nephropathy, and cardiorenal syndrome. These studies will be crucial in determining its potential to slow disease progression, reduce albuminuria, and preserve renal function.

Design and Synthesis of Next-Generation Aldosterone Synthase Inhibitors with Improved Properties

A significant challenge in the development of aldosterone synthase inhibitors is achieving high selectivity for the target enzyme, CYP11B2, over the structurally similar steroid-11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis. acs.org These two enzymes share approximately 93% amino acid sequence identity, making the design of selective inhibitors a complex task. acs.orgnih.gov Early, less selective inhibitors like fadrozole (B1662666) and osilodrostat (B612234) demonstrated the clinical limitations of off-target CYP11B1 inhibition, which can lead to cortisol suppression. cfrjournal.com

Dexfadrostat hydrochloride (also known as Baxdrostat) represents a significant step forward, exhibiting a high degree of selectivity for CYP11B2. nih.gov Preclinical studies in cynomolgus monkeys demonstrated that it could inhibit aldosterone synthesis without affecting the adrenocorticotropic hormone (ACTH)-induced rise in cortisol. nih.govnih.govfrontiersin.org This high selectivity is a key attribute that researchers aim to replicate and improve upon in next-generation inhibitors.

Future design strategies for novel aldosterone synthase inhibitors will continue to focus on exploiting the subtle structural differences between the active sites of CYP11B2 and CYP11B1. researchgate.net Structure-activity relationship (SAR) studies of the tetrahydroisoquinoline scaffold, from which Dexfadrostat is derived, and other chemical classes will be instrumental in identifying new compounds with even greater selectivity and potency. acs.orgastrazeneca.com Researchers are exploring innovative heterocyclic compounds and pyrimidine-based metal-binding groups to optimize the interaction with the heme iron in the enzyme's active site, a strategy that has shown success in developing highly selective inhibitors. researchgate.net The goal is to develop compounds with an optimal pharmacokinetic and pharmacodynamic profile, allowing for robust and selective in vivo inhibition of aldosterone synthesis without impacting cortisol levels or steroid precursors. researchgate.net

| Compound | Selectivity (CYP11B2 vs. CYP11B1) | Key Structural Feature |

| Fadrozole | Low (~6-fold) | Imidazole-based |

| Osilodrostat (LCI699) | Moderate | Imidazole-based |

| Dexfadrostat (Baxdrostat) | High (>100-fold) | Tetrahydroisoquinoline-based |

| Next-Generation Inhibitors | Very High | Pyrimidine-based metal-binding group |

Investigation of Combination Therapies in Preclinical Disease Models

The complex pathophysiology of many cardiovascular and renal diseases suggests that combination therapy may offer superior efficacy compared to monotherapy. Future preclinical research will likely investigate the synergistic or additive effects of Dexfadrostat hydrochloride when combined with other established therapeutic agents.

A particularly promising area of investigation is the combination of aldosterone synthase inhibitors with drugs that block the renin-angiotensin system (RAS), such as angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs). mednexus.org While ACE inhibitors and ARBs are effective in reducing aldosterone levels, a phenomenon known as "aldosterone escape" can occur with long-term therapy, where aldosterone levels return to baseline or even elevated levels. cfrjournal.commednexus.org By directly inhibiting aldosterone synthesis, Dexfadrostat hydrochloride could counteract this effect and provide more sustained suppression of aldosterone's deleterious actions. Preclinical studies combining these agents in models of hypertension, heart failure, and CKD will be essential to evaluate the potential for enhanced organ protection and improved clinical outcomes. cfrjournal.com In fact, preclinical studies have already shown that an ACE inhibitor could partially prevent the adrenal changes induced by an aldosterone synthase inhibitor in monkeys. nih.gov

Another emerging area of interest is the combination of aldosterone synthase inhibitors with sodium-glucose cotransporter-2 (SGLT2) inhibitors. Recent clinical trials have demonstrated the cardiorenal protective effects of SGLT2 inhibitors, and there is a strong scientific rationale for exploring the potential benefits of combining these two classes of drugs. A clinical study has already investigated the combination of the aldosterone synthase inhibitor BI 690517 with empagliflozin (B1684318) in patients with chronic kidney disease, showing a reduction in albuminuria. nih.gov Preclinical models can be utilized to elucidate the mechanisms underlying the potential synergistic effects of such combinations on hemodynamics, renal protection, and cardiac function.

Development of Complementary Diagnostic Tracers (e.g., DP14) in Research

The development of non-invasive diagnostic tools to identify patients with aldosterone-driven diseases and to monitor treatment response is a critical area of research. Positron Emission Tomography (PET) imaging using radiolabeled tracers that specifically target aldosterone synthase is a promising approach.

The development of the PET tracer [18F]AldoView, a fluorine-18 (B77423) labeled, highly selective aldosterone synthase inhibitor, has shown promise in preclinical and early human studies for the detection of aldosterone-producing adenomas. auntminnie.comnih.gov This tracer has demonstrated a favorable pharmacokinetic profile and the ability to distinguish between areas of normal and excessive CYP11B2 expression in adrenal tissue. nih.gov

In line with these advancements, DAMIAN Pharma AG, the company developing Dexfadrostat phosphate (B84403) (DP13), is also in the research phase of developing a complementary diagnostic tracer, DP14. While specific details on the preclinical development of DP14 are not yet widely available, it is anticipated that this tracer will be designed to selectively bind to aldosterone synthase, enabling its visualization through imaging techniques like PET. The development of such a tracer would be invaluable in preclinical research for:

Characterizing disease models: Visualizing and quantifying aldosterone synthase expression in various animal models of cardiovascular and renal disease.

Assessing target engagement: Confirming that Dexfadrostat hydrochloride is reaching and binding to its target enzyme in vivo.

Evaluating treatment response: Monitoring changes in aldosterone synthase expression in response to therapy.

The successful development of a specific and selective diagnostic tracer like DP14 would not only enhance preclinical research but also has the potential to translate into a valuable clinical tool for patient selection and personalized medicine in the future. Innosuisse has awarded a research grant to DAMIAN to support the further development of DP14, allowing for the execution of in vivo proof-of-concept experiments. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.